

# Chemical and physical properties of 2-Chloro-5-fluoropyrimidine

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## Compound of Interest

Compound Name: 2-Chloro-5-fluoropyrimidine

Cat. No.: B020137

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## An In-depth Technical Guide to 2-Chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of **2-Chloro-5-fluoropyrimidine**, a key building block in modern medicinal chemistry.

## Core Chemical and Physical Properties

**2-Chloro-5-fluoropyrimidine** is a halogenated pyrimidine derivative widely utilized as an intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> Its unique electronic properties make it a versatile reagent in drug discovery and development.<sup>[1][3]</sup>

## Identifiers and General Data

Property	Value	Source(s)
CAS Number	62802-42-0	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>4</sub> H <sub>2</sub> ClFN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	132.52 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	2-chloro-5-fluoropyrimidine	<a href="#">[8]</a>
Synonyms	5-Fluoro-2-chloropyrimidine, Pyrimidine, 2-chloro-5-fluoro-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[9]</a>

## Physical Properties

The physical state of **2-Chloro-5-fluoropyrimidine** is consistently reported as a liquid at room temperature, ranging from colorless to a light yellow hue.[\[1\]](#)[\[2\]](#)[\[10\]](#)

Property	Value	Conditions	Source(s)
Appearance	Colorless to light yellow liquid	Ambient	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[10]</a>
Boiling Point	172 – 174 °C	at 760 mmHg	<a href="#">[1]</a> <a href="#">[6]</a>
149.0 - 162.0 °C	Not specified	<a href="#">[2]</a> <a href="#">[10]</a>	
Density	1.073 g/mL	at 25 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
1.439 g/mL	at 20 °C	<a href="#">[4]</a> <a href="#">[10]</a>	
Refractive Index	n <sub>20</sub> /D 1.503	at 20 °C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[10]</a>
Flash Point	65 °C (149.0 - 150 °F)	Closed cup	<a href="#">[2]</a> <a href="#">[4]</a>
Solubility	Sparingly soluble in water; soluble in organic solvents.	Ambient	<a href="#">[7]</a>
Vapor Pressure	9.41E-07 mmHg	at 25 °C	<a href="#">[2]</a> <a href="#">[10]</a>

## Experimental Protocols & Reactivity

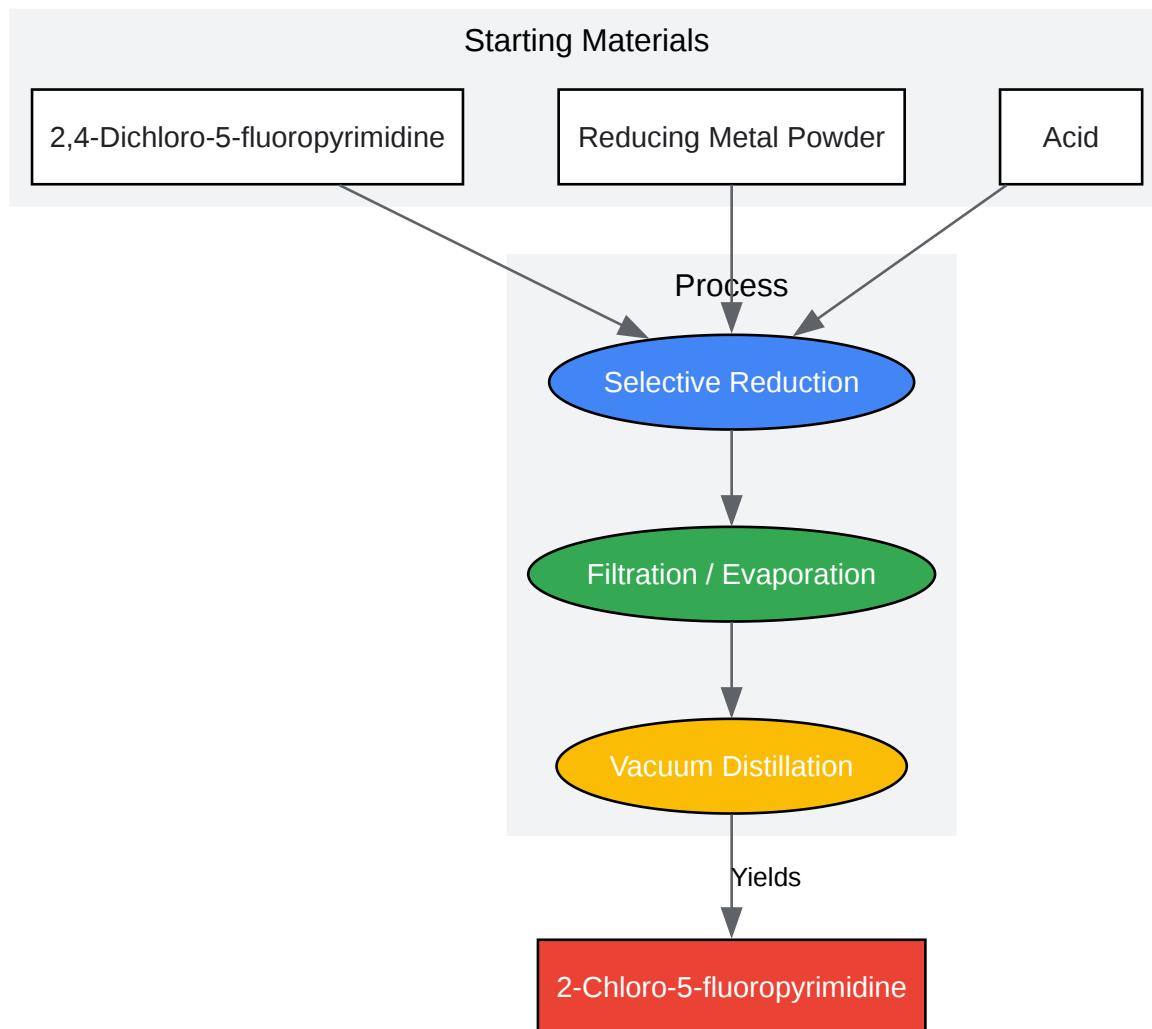
## Synthesis of 2-Chloro-5-fluoropyrimidine

A common laboratory and industrial synthesis method involves the selective reduction of 2,4-Dichloro-5-fluoropyrimidine.[2][10][11]

Methodology:

- Reaction Setup: 2,4-Dichloro-5-fluoropyrimidine and a reducing metal powder are added to a suitable solvent in a reaction vessel.
- Reaction Initiation: The mixture is stirred and heated to the desired reaction temperature.
- Acid Addition: An acid is slowly added dropwise to the reaction mixture while maintaining the temperature.
- Reaction Completion & Workup: The reaction is monitored until completion. The resulting product can be isolated through filtration and phase separation, or by evaporating the solvent.
- Purification: Final purification is achieved by distillation under reduced pressure to yield **2-chloro-5-fluoropyrimidine**.[2][10]

## Synthesis of 2-Chloro-5-fluoropyrimidine

[Click to download full resolution via product page](#)*General synthesis workflow for **2-Chloro-5-fluoropyrimidine**.*

## Chemical Reactivity and Stability

The pyrimidine ring is  $\pi$ -electron deficient due to the two nitrogen atoms, a characteristic that facilitates nucleophilic aromatic substitution.<sup>[1]</sup> The chlorine atom at the 2-position is a good leaving group, making this site highly reactive toward nucleophiles.

- Stability: The compound is generally stable under recommended storage conditions, which include an inert atmosphere (nitrogen or argon) at 2-8°C.<sup>[2][6]</sup>

- Incompatibilities: It is sensitive to strong bases and nucleophiles.[7]

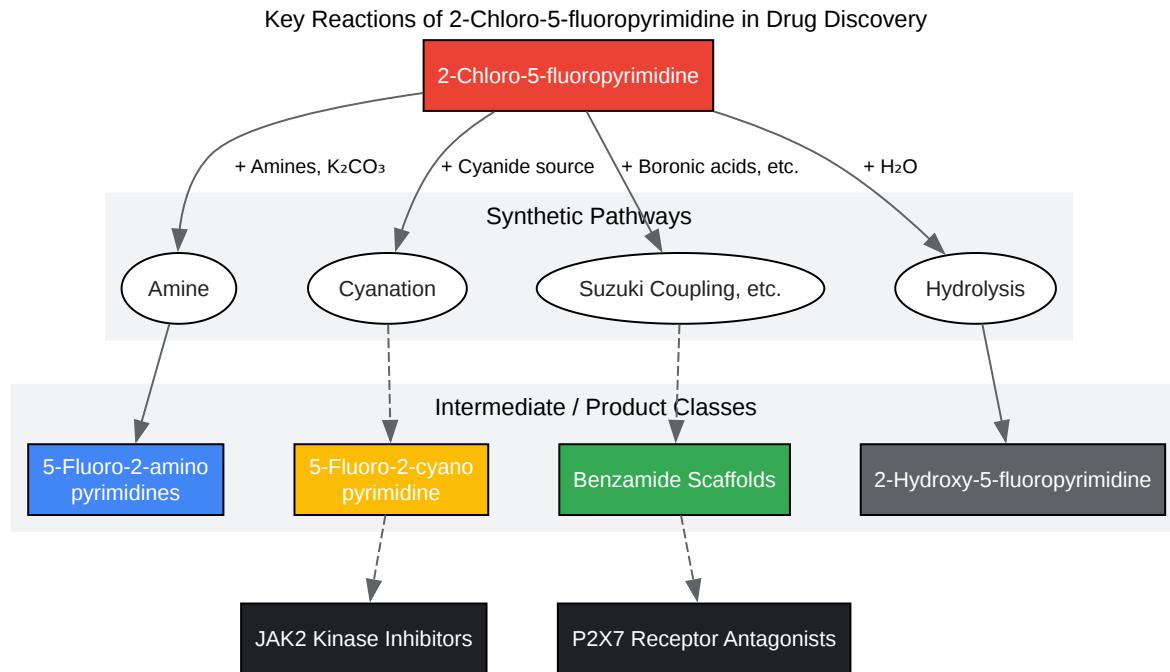
## Applications in Drug Development

**2-Chloro-5-fluoropyrimidine** serves as a crucial intermediate for synthesizing a variety of biologically active molecules, particularly in oncology and inflammatory disease research.[1][2][3] Its structure is a key component in the development of kinase inhibitors and other targeted therapies.

## Key Synthetic Transformations

The reactivity of the 2-chloro position is leveraged to introduce diverse functional groups, leading to the creation of novel pharmaceutical candidates.

- C-N Bond Formation: It reacts with various amines in the presence of a base like potassium carbonate ( $K_2CO_3$ ) to form 5-fluoro-2-amino pyrimidines, which are precursors for new pharmaceuticals.[2][4]
- Synthesis of JAK2 Kinase Inhibitors: It is a starting material for 5-fluoro-2-cyano pyrimidine, a key intermediate in the synthesis of potent inhibitors of JAK2 kinase, a target for myeloproliferative neoplasms and other diseases.[2][4]
- Synthesis of P2X7 Receptor Antagonists: The compound is used to prepare intermediates for benzamide scaffolds that act as potent antagonists of the P2X7 receptor, which is implicated in inflammatory processes.[2][4]
- Hydrolysis: The compound can be hydrolyzed to produce 2-hydroxy-5-fluoropyrimidine, another important building block.[3][11]



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